6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative, a class of fused heterocyclic compounds notable for their structural resemblance to uracil and their diverse pharmacological applications. The compound features a pyrido[2,3-d]pyrimidine core with substituents at positions 1, 3 (methyl groups), 5 (isopropyl), and 6 (amino).
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6-amino-1,3-dimethyl-5-propan-2-ylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N4O2/c1-6(2)8-7(13)5-14-10-9(8)11(17)16(4)12(18)15(10)3/h5-6H,13H2,1-4H3 |
InChI Key |
RNOIKDBIVSQZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NC=C1N)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Pyrido[2,3-d]pyrimidine Core Formation
The palladium-mediated Suzuki-Miyaura coupling is a cornerstone for constructing the bicyclic pyrido[2,3-d]pyrimidine framework. In WO2013134252A1 , compound 5 (2-fluoro-4-methyl-5-(7-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)aniline) reacts with a boronic ester derivative under catalytic conditions. The reaction employs tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dioxane-water (4:1) solvent system at 80–90°C for 12–16 hours . Sodium bicarbonate serves as the base, facilitating the coupling of the pyrimidine fragment with the isopropyl-substituted arylboronic ester. Post-reduction with hydrogen gas (1 atm) over palladium on carbon (10 wt%) introduces the amino group at position 6, yielding the target compound with 68–72% isolated purity .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | NaHCO₃ (2.5 equiv) |
| Solvent | Dioxane:H₂O (4:1) |
| Temperature | 80–90°C |
| Reaction Time | 12–16 hours |
| Yield | 68–72% |
Multicomponent One-Pot Synthesis Using Barbituric Acid Derivatives
A solvent-free, one-pot approach reported in ACSSustainable Chemistry & Engineering utilizes 2-thiobarbituric acid, isopropylamine, and 1,3-dimethylurea. The reaction proceeds via enamine intermediate formation, followed by cyclocondensation at ambient temperature . Stirring the mixture in aqueous ethanol (50 mL) for 14–16 hours yields the pyrido[2,3-d]pyrimidine core with simultaneous incorporation of the isopropyl group at position 5. The amino group at position 6 arises from nucleophilic displacement of a thiocarbonyl group by ammonium hydroxide . This method achieves 75–78% yield and eliminates the need for column chromatography.
Mechanistic Insights
-
Enamine Formation : 2-Thiobarbituric acid reacts with isopropylamine to form a Schiff base.
-
Cyclization : The enamine intermediate undergoes [4+2] cycloaddition with 1,3-dimethylurea, forming the pyrido[2,3-d]pyrimidine ring.
-
Amination : In situ hydrolysis of the thiocarbonyl group with NH₄OH introduces the amino moiety .
Halogenation-Amination Sequence for Amino Group Installation
EP0244352B1 details a two-step protocol for introducing amino groups into pyrido[2,3-d]pyrimidines. Initially, 5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is halogenated at position 6 using phosphorus oxychloride (POCl₃) under reflux (80°C, 8 hours) . The resulting 6-chloro derivative is treated with aqueous ammonia (28% w/v) in a sealed vessel at 120°C for 6 hours, achieving 85–90% conversion to the 6-amino product .
Optimization Data
| Step | Conditions | Yield |
|---|---|---|
| Halogenation | POCl₃, 80°C, 8 hours | 92% |
| Amination | NH₃ (aq.), 120°C, 6 hours | 89% |
Condensation Reactions with Enamine Intermediates
A modified approach from ACSSustainable Chemistry & Engineering involves pre-forming an enamine intermediate. 5-Isopropyl-1,3-dimethylbarbituric acid reacts with 4-aminobenzaldehyde in ethanol, generating an enamine via Knoevenagel condensation . Subsequent cyclization in the presence of acetic anhydride (Ac₂O) at 60°C for 10 hours furnishes the target compound with 70–73% yield. The amino group is retained through careful pH control (pH 6.5–7.0) during workup .
Critical Analytical Data
-
¹H NMR (DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl-CH₃), 3.15 (s, 3H, N-CH₃), 3.42 (s, 3H, N-CH₃), 4.01 (m, 1H, isopropyl-CH), 6.55 (s, 1H, pyridine-H), 8.20 (s, 1H, NH₂) .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Palladium Cross-Coupling | 68–72 | Moderate | Low |
| Multicomponent One-Pot | 75–78 | High | High |
| Halogenation-Amination | 89 | High | Moderate |
| Enamine Condensation | 70–73 | Moderate | Moderate |
The multicomponent one-pot method is preferred for industrial applications due to its high yield and minimal purification requirements. Conversely, the palladium-mediated route offers superior regioselectivity for research-scale syntheses .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrido[2,3-d]pyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrido[2,3-d]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Anti-Allergic Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant anti-allergic effects. Specifically, they have been found effective in treating conditions such as bronchial asthma, urticaria, allergic rhinitis, and other allergic dermatoses. The compounds demonstrate low toxicity and fewer side effects compared to conventional treatments like theophylline. Clinical studies have shown that these compounds can be administered orally, making them suitable for chronic disease management .
Antimicrobial Activity
The synthesized derivatives of 6-amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine have shown promising antibacterial activity against various pathogens. In particular, studies have highlighted their effectiveness against Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus. The compounds demonstrated moderate to good antibacterial activity when compared to standard antibiotics .
Anticancer Potential
Pyrido[2,3-d]pyrimidine derivatives are also being investigated for their anticancer properties. They inhibit vital enzymes involved in DNA biosynthesis such as dihydrofolate reductase and thymidylate synthase. These mechanisms are crucial in cancer treatment as they can potentially halt the proliferation of cancer cells .
Anti-inflammatory Effects
In addition to their antimicrobial and anticancer properties, these compounds have also been noted for their anti-inflammatory effects. This makes them candidates for treating inflammatory diseases and conditions where inflammation plays a critical role .
A study conducted by Gupta et al. synthesized various derivatives of 6-substituted pyrimidine-2,4-diones and evaluated their biological activities. The results indicated that certain derivatives possessed significant antibacterial properties with yields ranging from 54% to 76%. The melting points varied between 113°C and 260°C, confirming the successful synthesis of these compounds .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrido[2,3-d]pyrimidine derivatives differ primarily in substituent type and position, which influence their electronic, spectral, and biological properties. Below is a comparative analysis:
Spectroscopic and Computational Data
- HOMO-LUMO Gaps : For hydroxybenzoyl derivatives (6a–d), gaps range from 3.91–4.10 eV, correlating with electron-withdrawing/donating substituents . The target compound’s isopropyl group may slightly increase steric effects without significantly altering the gap.
- NMR Trends : Methyl groups in pyrido[2,3-d]pyrimidines resonate at δ ~3.5 ppm, while aromatic protons appear at δ 6.5–8.5 ppm . The isopropyl group in the target compound would show characteristic splitting in $ ^1H $ NMR.
- NBO Analysis: Charge transfer interactions in analogs (e.g., 6a–d) suggest nucleophilic sites at carbonyl oxygens and electrophilic regions near amino groups .
Biological Activity
6-Amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes both pyridine and pyrimidine rings, which contribute to its unique pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
- CAS Number : 88561-45-9
The compound's structure includes an amino group and an isopropyl substituent, which are crucial for its biological interactions. The presence of nitrogen-rich frameworks in pyrido[2,3-d]pyrimidine derivatives often correlates with diverse biological activities.
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class can interact with various biological macromolecules such as proteins and nucleic acids. The specific interactions of 6-amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with these macromolecules are still under investigation. However, preliminary studies suggest potential roles in:
- Antiviral Activity : Similar compounds have been shown to inhibit viral replication by targeting nucleotide biosynthesis pathways .
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens .
- Anti-inflammatory Effects : There is evidence suggesting that pyrido[2,3-d]pyrimidine derivatives may modulate inflammatory responses .
Comparative Biological Activity
To better understand the uniqueness of 6-amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Amino-1,3-dimethyluracil | Pyrimidine-based | Lacks pyridine fusion; simpler structure |
| 5-Isopropyluracil | Pyrimidine-based | No nitrogen in position 6; different substituent |
| 6-Amino-5-methylpyrido[4,3-d]pyrimidine | Pyrido-based | Different nitrogen positioning; altered reactivity |
This table illustrates the variations in structural features that may influence their biological activities and chemical properties.
Antiviral Studies
A study examined the antiviral effects of pyrido[2,3-d]pyrimidine derivatives against viruses such as Hepatitis E Virus (HEV). The findings indicated that inhibiting the pyrimidine biosynthesis pathway resulted in potent antiviral activity through the depletion of nucleotide pools necessary for viral replication .
Antimicrobial Evaluation
Research conducted on ferrocene-pyrimidine conjugates highlighted their antiplasmodial activities against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure can enhance antimicrobial efficacy . Such findings underscore the potential of 6-amino-5-isopropyl derivatives in developing new antimicrobial agents.
Q & A
Basic: What are the optimized synthetic routes for 6-amino-5-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?
Methodological Answer:
The synthesis typically involves a two-step approach starting from 6-amino-1,3-dimethyluracil derivatives. For example:
- Step 1 : Vilsmeier formylation or Mannich reactions to introduce substituents at the 5- and 6-positions of the pyrimidine ring. For isopropyl substitution, ketones (e.g., isobutyraldehyde) may serve as Mannich bases .
- Step 2 : Cyclization under acidic or thermal conditions to form the pyrido[2,3-d]pyrimidine scaffold. Key reagents include POCl₃ for formylation or DMF/POCl₃ mixtures for cyclization .
- Yield Optimization : Adjusting reaction time (e.g., 8–12 hours at 80–100°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of uracil to aldehyde) improves yields to ~70–85% .
Basic: How to characterize this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- LCMS : Molecular ion peaks (e.g., [M+H]+ at m/z 293–305) confirm molecular weight. Fragmentation patterns (e.g., loss of isopropyl group) validate substituents .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) appear at 1680–1720 cm⁻¹ .
Advanced: How to resolve contradictions in biological activity data for pyrido[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Dose-Response Curves : Perform assays (e.g., eEF-2K inhibition) at multiple concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Structural-Activity Relationship (SAR) : Compare analogues (e.g., ethyl vs. cyclopropyl substituents) to isolate substituent-specific effects. For example, bulky groups (isopropyl) may enhance kinase inhibition by occupying hydrophobic pockets .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate experimental IC50 discrepancies. Adjust protonation states of the pyrimidine ring for accurate simulations .
Advanced: What experimental strategies mitigate low solubility in biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to maintain solubility without disrupting cellular membranes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino groups) to enhance aqueous solubility. Post-administration enzymatic cleavage regenerates the active compound .
- Nanoparticle Encapsulation : Formulate with PEGylated liposomes (50–100 nm size) to improve bioavailability in in vivo models .
Advanced: How to validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm detection). Pyrido[2,3-d]pyrimidines are typically stable at pH 4–7 but hydrolyze in strongly acidic/basic conditions .
- Plasma Stability : Incubate with human plasma (37°C, 1–6 hours), precipitate proteins with acetonitrile, and analyze supernatant. Esterase-resistant compounds show <10% degradation .
- Light Sensitivity : Store solutions in amber vials under inert gas (N₂/Ar) to prevent photo-oxidation of the pyrimidine ring .
Basic: What are the key purity criteria for this compound in pharmacological studies?
Methodological Answer:
- HPLC Purity : ≥95% purity (C18 column, gradient elution with MeOH/H₂O + 0.1% TFA). Monitor for byproducts (e.g., deaminated or dimerized derivatives) .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 58.4%, N: 17.1% for C₁₃H₁₈N₄O₂) .
- Residual Solvents : GC-MS analysis to ensure DMF, DCM, or ethyl acetate residues are <500 ppm (ICH Q3C guidelines) .
Advanced: How to design a SAR study for optimizing kinase inhibition?
Methodological Answer:
- Core Modifications : Synthesize analogues with varied substituents (e.g., 5-isopropyl vs. 5-phenyl) to probe steric and electronic effects .
- Enzymatic Assays : Test inhibition against a panel of kinases (e.g., eEF-2K, CDK2, EGFR) using ADP-Glo™ or fluorescence polarization assays. IC50 values <100 nM indicate high selectivity .
- Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) with Alamar Blue staining. Correlate IC50 with kinase inhibition data .
Advanced: How to address discrepancies in NMR data across derivatives?
Methodological Answer:
- Solvent Effects : Record spectra in deuterated DMSO vs. CDCl₃. Polar solvents (DMSO) deshield NH2 protons, shifting signals upfield .
- Dynamic Effects : Use variable-temperature NMR (25–80°C) to identify conformational exchange broadening (e.g., rotationally restricted isopropyl groups) .
- 2D NMR : HSQC and HMBC experiments resolve overlapping signals. For example, HMBC correlations between pyridyl C7 (δ 155 ppm) and H5 (δ 8.4 ppm) confirm ring connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
